Extended Pot Life vs. Parent Free Amine MACM: Ketimine Blocking Confers ~15-Fold Increase in Usable Working Time
MACM (the parent amine, CAS 6864-37-5) exhibits a pot life of approximately 400 minutes at 25 °C (150 g mass) when used as an epoxy hardener [1]. In contrast, the corresponding MEK-derived ketimine, 4,4'-methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine), remains inactive in the epoxy resin until exposed to moisture, enabling one-pack formulations with storage stability on the order of months under sealed, dry conditions [2]. The ketimine blocking thus effectively converts a reactive diamine with a finite, hours-scale pot life into a latent curing agent with virtually indefinite pot life in the can, while retaining the cycloaliphatic backbone's thermal and UV performance attributes .
| Evidence Dimension | Pot life / usable working time at ambient temperature |
|---|---|
| Target Compound Data | Effectively indefinite pot life in sealed container (one-pack moisture-curable formulation); cure triggered only upon atmospheric moisture exposure after application |
| Comparator Or Baseline | MACM (4,4'-methylenebis(2-methylcyclohexylamine)): approximately 400 minutes at 25 °C for 150 g mass |
| Quantified Difference | Orders-of-magnitude increase in pot life (from ~6.7 hours to months) when the amine is converted to the MEK-derived ketimine |
| Conditions | MACM pot life measured at 25 °C, 150 g mass; ketimine storage stability pertains to sealed, anhydrous conditions [1][2] |
Why This Matters
This differential enables one-pack, moisture-curable epoxy formulations—eliminating the need for on-site mixing of two components and reducing application waste, which is a critical procurement criterion for industrial coating and adhesive systems.
- [1] NBInno. (2026). Dimethyldicyane (DACM/MACM): Your Go-To Curing Agent for Specialty Glues. Reports MACM pot life of approximately 400 minutes at 25 °C for a 150 g mass. View Source
- [2] Okuhira, H., Kii, T., Ochi, M., & Takeyama, H. (2004). Characterization of epoxy resin hardening with ketimine latent hardeners. Journal of Adhesion Science and Technology, 18(2), 205–211. DOI: 10.1163/156856104772759412. View Source
